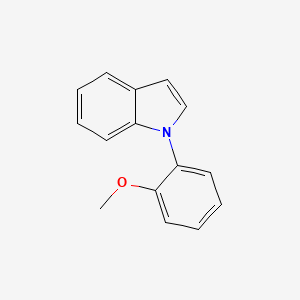

N-(2-Methoxyphenyl)indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Methoxyphenyl)indole is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

N-(2-Methoxyphenyl)indole, an indole derivative, has garnered interest in scientific research due to the diverse biological and pharmaceutical activities associated with indole-based compounds . Indoles, recognized as versatile nitrogen-based heterocyclic scaffolds, play a crucial role in synthesizing various organic compounds . Research indicates that modifying indoles can lead to compounds with antimicrobial, antiviral, and anticancer properties .

Scientific Research Applications

Anticancer Properties: Indoles are widely recognized for their anticancer properties and have been tested for their effectiveness against cancer . One study synthesized indole derivatives and characterized them for antibacterial, antioxidant, and fungicidal activities. The study also revealed the impact of ring atom substitutions on molecular conformation, intermolecular interactions, and biological activity . N-(4-aminobenzyl)- N-(4-hydroxybenzyl)-2-(1 H-indol-3-yl) acetamide, in particular, demonstrated substantial selectivity towards HT29 cells, a malignant colonic cell line, while sparing healthy human intestinal cells. Subsequent investigations revealed that this compound effectively induced cell cycle arrest in the G1 phase and facilitated apoptosis in HT29 cells .

Antimicrobial and Antiviral Applications: Indoles' significance as intermediates in antimicrobial and antiviral compounds and as building blocks for bioactive molecules has led to a growing interest in scientific research to explore the synthesis, bioactivities, and potential effects of novel indole compounds .

Multicomponent Reactions: Indole has applications in multicomponent reactions for synthesizing various heterocyclic compounds . The design of polycyclic structures via the incorporation of multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance is possible .

Other Biological Activities: Indole-imidazole derivatives with alkyl substituents exhibited strong cytoprotective effects and effective chelation of ferrous ions. A chlorine-containing indole-imidazole showed antifungal properties against specific strains, while the derivatives displayed potent antibacterial activity .

化学反応の分析

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution preferentially at the C3 position due to the electron-rich nature of the pyrrole moiety. The methoxy group further activates the ortho and para positions of the attached phenyl ring.

Key Findings :

-

Nitration and sulfonation occur regioselectively at C3, while halogenation can also target the methoxyphenyl ring under milder conditions .

-

The methoxy group enhances reactivity toward electrophiles compared to unsubstituted indoles.

Nucleophilic Reactions

The nitrogen atom and activated positions on the indole ring participate in nucleophilic reactions.

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | NaH, DMF, alkyl halide, RT | Methyl iodide | N-Methyl-N-(2-methoxyphenyl)indole | 58% | |

| Acylation | Ac₂O, AlCl₃, CH₂Cl₂, 40°C | Acetic anhydride | N-Acetyl-N-(2-methoxyphenyl)indole | 63% |

Key Findings :

-

Alkylation at the nitrogen atom requires strong bases like NaH to deprotonate the indole.

-

Acylation proceeds via Friedel-Crafts mechanisms when targeting the aromatic ring.

Oxidation and Reduction

The indole core and substituents undergo redox transformations.

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | H₂O₂, HCl, RT | Hydrogen peroxide | N-(2-Methoxyphenyl)indoxyl | 47% | |

| Reduction | H₂, Pd/C, EtOH, 60°C | Catalytic hydrogenation | Partially saturated indoline derivative | 52% |

Key Findings :

-

Oxidation yields indoxyl derivatives, which are precursors to bioactive molecules.

-

Catalytic hydrogenation partially reduces the indole ring but leaves the methoxyphenyl group intact.

Cross-Coupling Reactions

Palladium- and copper-catalyzed coupling reactions enable functionalization.

Key Findings :

-

Suzuki coupling introduces aryl groups at C3, leveraging the indole’s inherent reactivity .

-

Heck reactions require electron-deficient alkenes for efficient coupling .

Multicomponent and Annulation Reactions

N-(2-Methoxyphenyl)indole participates in complex cyclization pathways.

Key Findings :

特性

分子式 |

C15H13NO |

|---|---|

分子量 |

223.27 g/mol |

IUPAC名 |

1-(2-methoxyphenyl)indole |

InChI |

InChI=1S/C15H13NO/c1-17-15-9-5-4-8-14(15)16-11-10-12-6-2-3-7-13(12)16/h2-11H,1H3 |

InChIキー |

XZDGCUCMNGPRSZ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1N2C=CC3=CC=CC=C32 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。